

Technical Guide: Synthesis and Characterization of 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone[1]

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Compound of Interest

Compound Name:	3-(2,5-Dimethylphenyl)-4'-methylpropiophenone
CAS No.:	898794-78-0
Cat. No.:	B1360608

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Executive Summary

This technical guide details the synthesis, structural characterization, and process optimization for **3-(2,5-Dimethylphenyl)-4'-methylpropiophenone** (CAS: 898794-78-0).[1] Belonging to the dihydrochalcone class, this compound serves as a specialized intermediate in the development of functional materials and sterically hindered bioactive scaffolds.[1]

The guide prioritizes process reliability and scientific integrity, addressing the specific synthetic challenges posed by the sterically demanding 2,5-dimethyl substitution pattern.[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Compound Name: **3-(2,5-Dimethylphenyl)-4'-methylpropiophenone** IUPAC Name: 1-(4-Methylphenyl)-3-(2,5-dimethylphenyl)propan-1-one CAS Number: 898794-78-0 Molecular Formula: C₁₈H₂₀O Molecular Weight: 252.35 g/mol [1]

Structural Significance

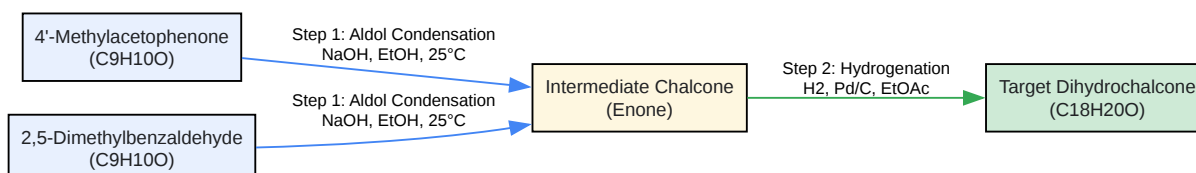
The molecule features a 1,3-diarylpropan-1-one skeleton (dihydrochalcone).[1] Its core consists of a p-tolyl ketone moiety linked by an ethylene bridge to a 2,5-xylyl ring.[1]

- **Electronic Properties:** The p-methyl group on the ketone ring acts as a weak electron donor, slightly deactivating the carbonyl carbon relative to unsubstituted propiophenone.[1]
- **Steric Properties:** The 2,5-dimethyl substitution on the distal phenyl ring introduces significant steric bulk at the ortho position.[1] This steric hindrance is a critical factor during the initial condensation step, requiring optimized reaction conditions to ensure high conversion.[1]

Part 2: Retrosynthetic Analysis & Pathway Design[1]

To synthesize the target molecule with high purity, a convergent Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation is the industry-standard approach.[1]

Reaction Pathway (DOT Visualization)[1]



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Figure 1: Two-step synthetic pathway from commercially available precursors.[1]

Part 3: Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 1-(4-Methylphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one
Challenge: The ortho-methyl group on the aldehyde hinders nucleophilic attack.[1] Standard protocols must be modified with extended reaction times or higher base concentration.[1]

Protocol

- Reagents:
 - 4'-Methylacetophenone (1.0 eq, 50 mmol)[1]
 - 2,5-Dimethylbenzaldehyde (1.05 eq, 52.5 mmol)[1]
 - Sodium Hydroxide (NaOH) (10% aq.[1] solution, 20 mL)
 - Ethanol (95%, 50 mL)[1]
- Procedure:
 - Dissolve the ketone and aldehyde in ethanol in a 250 mL round-bottom flask.
 - Add the NaOH solution dropwise over 10 minutes while stirring vigorously at 0°C (ice bath) to prevent side reactions (Cannizzaro).
 - Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Note: The solution will turn from colorless to deep yellow/orange, indicating enone formation.[1]
 - Process Control (TLC): Monitor consumption of acetophenone (Hexane/EtOAc 9:1). The product will be a UV-active, lower R_f spot compared to the aldehyde.[1]
- Workup:
 - Cool the mixture to 4°C. The chalcone often precipitates as yellow crystals.[1]
 - Filter the solid.[1] If no precipitate forms, evaporate ethanol, extract with dichloromethane (DCM), wash with water, and recrystallize from hot ethanol.[1]
 - Yield Target: >85% (Yellow solid).

Step 2: Selective Hydrogenation to Dihydrochalcone

Reaction: Reduction of the C=C double bond without reducing the C=O ketone.[1]

Protocol

- Reagents:
 - Chalcone Intermediate (from Step 1)[1][2]
 - Palladium on Carbon (Pd/C, 10% loading, 5 wt% of substrate)[1]
 - Ethyl Acetate (EtOAc) or Methanol (MeOH)[1]
 - Hydrogen Gas (H₂, balloon pressure ~1 atm)[1]
- Procedure:
 - Dissolve the chalcone in EtOAc (0.1 M concentration).
 - Add the Pd/C catalyst carefully (under inert atmosphere if possible to avoid ignition).[1]
 - Purge the flask with H₂ gas (3 cycles).
 - Stir vigorously at room temperature.
 - Visual Endpoint: The deep yellow color of the chalcone solution will fade to colorless as the conjugated system is broken.
 - Process Control: Monitor by TLC. The product spot will be very close to the starting material but will not stain with KMnO₄ (unlike the alkene).[1] NMR is the definitive check.
[1]
- Workup:
 - Filter the catalyst through a Celite pad.[1]
 - Concentrate the filtrate under reduced pressure.[1]
 - Purification: Recrystallize from Hexane/EtOAc if necessary, though quantitative conversion is common.[1]

Part 4: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on self-validating analytical data.[1]

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum provides definitive proof of the structure.[1]

Moiety	Chemical Shift (δ , ppm)	Multiplicity	Integration	Diagnostic Feature
Ar-CH ₃ (x3)	2.20 – 2.40	Singlets	9H	Three distinct methyl signals confirm the presence of both aryl rings.[1]
-CH ₂ - (Alpha)	~3.20	Triplet	2H	Adjacent to Carbonyl (Deshielded).[1]
-CH ₂ - (Beta)	~3.00	Triplet	2H	Adjacent to Aryl ring.[1]
Alkene (Absence)	7.5 – 8.0	Doublets	0H	Critical: Absence of chalcone vinylic protons (typically ~7.8 ppm, J=16Hz) confirms hydrogenation.[1]

Mass Spectrometry (GC-MS)[1][3]

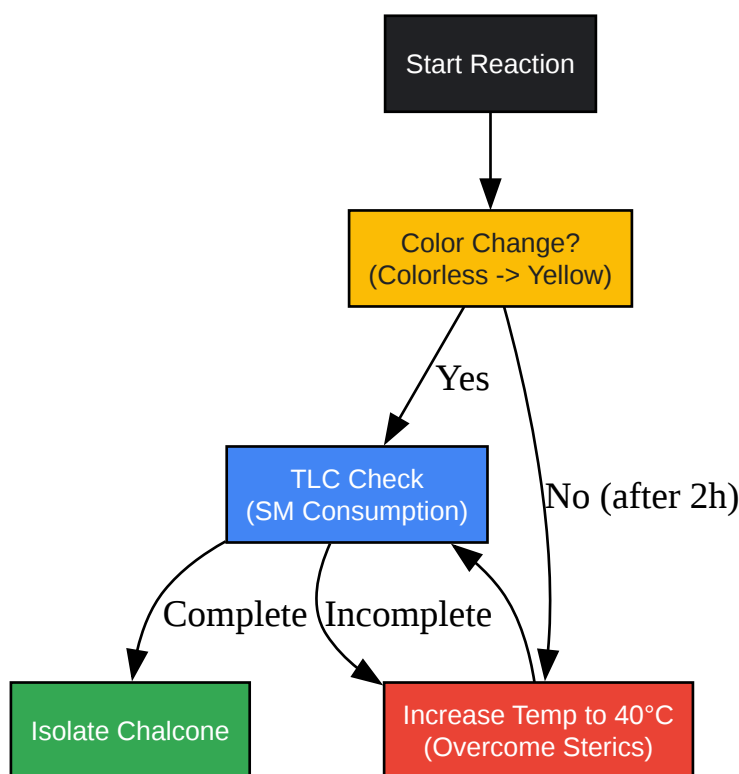
- Molecular Ion (M⁺): 252 m/z[1]
- Base Peak: 119 m/z (Toluoyl cation, [CH₃-Ph-CO]⁺).[1] This fragment confirms the "4'-methylpropiophenone" side of the molecule.[1][3]
- Tropylium Ion: 91 m/z (characteristic of benzyl fragments).[1]

Infrared Spectroscopy (IR)[1][3]

- C=O Stretch: $\sim 1680\text{ cm}^{-1}$ (Conjugated ketone).[1] Note: A shift from $\sim 1660\text{ cm}^{-1}$ (chalcone) to $\sim 1680\text{ cm}^{-1}$ indicates loss of α,β -unsaturation.[1]
- C-H Stretch (Aliphatic): $2850\text{--}2950\text{ cm}^{-1}$ (Stronger signals due to ethylene bridge).[1]

Part 5: Process Logic & Troubleshooting

Logic Diagram: Reaction Monitoring



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Figure 2: Decision matrix for the Claisen-Schmidt condensation step.

Key Causality Factors[1][2]

- Steric Hindrance: The 2,5-dimethyl group creates a "picket fence" effect around the aldehyde carbonyl.[1] If the reaction is sluggish, do not increase base concentration excessively, as this promotes self-condensation of the acetophenone.[1] Instead, moderately increase temperature ($40\text{--}50^\circ\text{C}$).

- Hydrogenation Selectivity: If the reaction runs too long or under high pressure (>5 atm), the ketone may reduce to an alcohol (C-OH).[1] Use 1 atm H₂ and monitor strictly to stop upon decolorization.

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